molecular formula C9H17N3O2 B1421035 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1219827-73-2

1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No. B1421035
M. Wt: 199.25 g/mol
InChI Key: NFKYYVPUCSMVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound with the empirical formula C9H16N2O3 . It is a solid substance . The compound is part of a class of chemicals known as heterocyclic building blocks .


Molecular Structure Analysis

The molecular structure of 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide can be represented by the SMILES string O=C(C1)N(CCN©C)CC1C(O)=O . The InChI representation is 1S/C9H16N2O3/c1-10(2)3-4-11-6-7(9(13)14)5-8(11)12/h7H,3-6H2,1-2H3,(H,13,14) .


Physical And Chemical Properties Analysis

1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide is a solid substance . Its molecular weight is 200.23 g/mol . The compound does not have a flash point, indicating that it is not flammable under normal conditions .

Scientific Research Applications

Antitumor Properties

1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide and its derivatives have been extensively studied for their potential antitumor properties. A notable example is a study by Denny et al. (1987) on 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which demonstrated significant in vivo antitumor activity, particularly against leukemic cells and the Lewis lung solid tumor (Denny et al., 1987). Another study by Rewcastle et al. (1986) found that monosubstituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide exhibited high levels of in vitro and in vivo antileukemic activity (Rewcastle et al., 1986).

Applications in Heterocyclic Chemistry

In heterocyclic chemistry, the compound and its derivatives are used as key intermediates in the synthesis of various heterocyclic structures. For instance, Schenone et al. (1990) utilized ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates in the synthesis of various pyrimidine derivatives (Schenone et al., 1990). Similarly, Al-Otaibi et al. (2022) conducted a comprehensive study on the chemical characteristics of a carboxamide derivative of the compound, showing its suitability for the formation of new heterocyclic compounds (Al-Otaibi et al., 2022).

Photopolymerizable Applications

The derivatives of this compound have been explored for their applications in creating photosensitive materials. For example, Fukushima et al. (2003) discussed the use of N-[3-(dimethylamino)propyl]acrylamide derivatives in creating photosensitive polyimide films with potential applications in negative-tone imaging (Fukushima et al., 2003).

Application in Cannabinoid Receptor Modulation

Khurana et al. (2014) identified derivatives of 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide as potent allosteric modulators for the cannabinoid type 1 receptor, with significant implications in neuroscience research (Khurana et al., 2014).

Pharmaceutical Applications

In the pharmaceutical industry, derivatives of this compound have been synthesized and evaluated for various therapeutic applications. For instance, Zykova et al. (2016) synthesized derivatives that showed anti-inflammatory and antiradical activities, indicating potential as therapeutic agents (Zykova et al., 2016).

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-11(2)3-4-12-6-7(9(10)14)5-8(12)13/h7H,3-6H2,1-2H3,(H2,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKYYVPUCSMVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC(CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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